

Comparative analysis of corrosion inhibition by different diamines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,5-Diamino-2-methylpentane*

Cat. No.: *B097949*

[Get Quote](#)

A Comparative Analysis of Corrosion Inhibition by Different Diamines for Researchers and Drug Development Professionals

Introduction

Diamines are a class of organic compounds containing two amine functional groups that have garnered significant attention as effective corrosion inhibitors for various metals and alloys in acidic media.[1][2] Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process.[1][3] This adsorption occurs through the lone pairs of electrons on the nitrogen atoms, which interact with the vacant d-orbitals of the metal.[4] This guide provides a comparative analysis of the corrosion inhibition performance of different diamines, supported by experimental data and detailed methodologies, to assist researchers in selecting and evaluating these compounds for their specific applications.

Performance Comparison of Diamine Corrosion Inhibitors

The inhibition efficiency of diamines is influenced by several factors, including the length of the hydrocarbon chain, the presence of aromatic rings or other functional groups, and the concentration of the inhibitor.[2][4] The following table summarizes the performance of various diamines as corrosion inhibitors based on electrochemical studies.

Diamine	Metal/Alloy	Corrosive Medium	Inhibitor Conc.	Inhibition Efficiency (%)	Corrosion Current Density (Icorr) ($\mu\text{A}/\text{cm}^2$)	Reference
1,2-Diaminoethane	Copper	0.1 M H_2SO_4	5 mM	93.4 (EIS)	1.8 (Polarization)	[3]
1,6-Diaminohexane	Copper	0.1 M H_2SO_4	5 mM	96.8 (EIS)	0.8 (Polarization)	[3]
1,8-Diaminooctane	Copper	0.1 M H_2SO_4	5 mM	97.6 (EIS)	0.6 (Polarization)	[3]
4,4'-Diaminostilbene (DS)	AA2024 Alloy	1 M HCl	100 ppm	85.7 (Weight Loss)	1.58 (Polarization)	[1]
4,4'-Diaminoazobenzene (DA)	AA2024 Alloy	1 M HCl	100 ppm	92.8 (Weight Loss)	0.98 (Polarization)	[1]
Ethylenediamine	Mild Steel	Bioethanol (E100)	2000 ppm	~85 (Electrochemical)	Not Specified	[5]
N-oleyl-1,3-propanediamine	Carbon Steel	1.0 M HCl	Not Specified	92.1 (Weight Loss)	Not Specified	[6]

Note: EIS refers to Electrochemical Impedance Spectroscopy, and Polarization refers to Potentiodynamic Polarization. Inhibition efficiency can vary based on the measurement technique.

Experimental Protocols

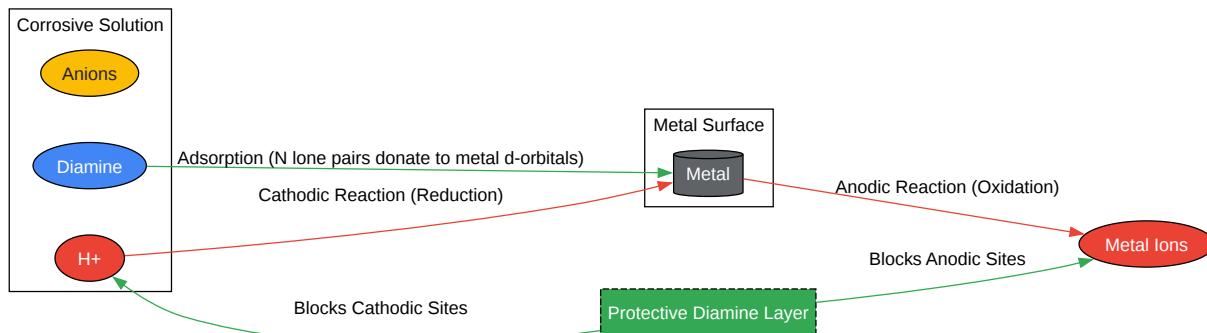
The evaluation of corrosion inhibitors typically involves electrochemical and weight loss methods.^{[7][8]} A generalized protocol for these experiments is outlined below.

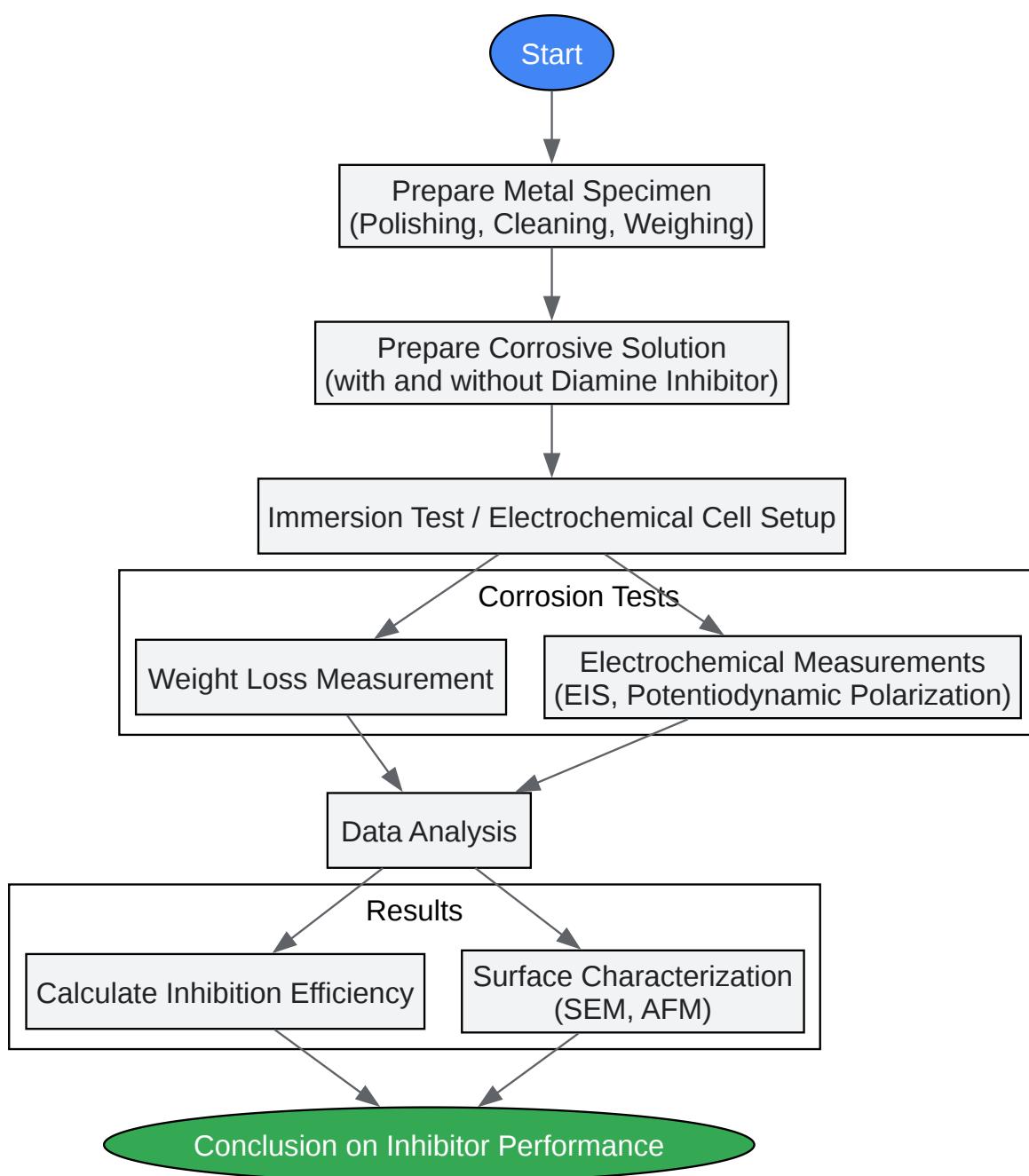
Weight Loss Method

- Specimen Preparation: Metal coupons of a defined surface area are mechanically polished with a series of abrasive papers of decreasing grit size, followed by polishing with a fine abrasive slurry to achieve a mirror finish.^[7] The coupons are then rinsed with deionized water and a suitable solvent like acetone, dried, and weighed accurately.^[7]
- Immersion: The pre-weighed coupons are immersed in the corrosive solution with and without the desired concentration of the diamine inhibitor for a specific duration at a controlled temperature.^[8]
- Post-Exposure Cleaning and Weighing: After the immersion period, the coupons are removed, cleaned to remove corrosion products, dried, and weighed again.^[7]
- Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the formula: $IE\% = [(W_0 - W_i) / W_0] \times 100$ where W_0 is the weight loss in the absence of the inhibitor and W_i is the weight loss in the presence of the inhibitor.

Electrochemical Measurements

Electrochemical tests are performed using a three-electrode cell setup connected to a potentiostat.^[7]


- Electrode Setup: The setup consists of a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).^[7]
- Open Circuit Potential (OCP): The working electrode is immersed in the test solution, and the OCP is allowed to stabilize, which typically takes about 30-60 minutes.^[3]
- Electrochemical Impedance Spectroscopy (EIS): EIS measurements are conducted at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz) with a small amplitude perturbation (e.g., 10 mV).^[3] The data is used to determine the charge transfer resistance


(R_{ct}), which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as: $IE\% = [(R_{cti} - R_{ct0}) / R_{cti}] \times 100$ where R_{cti} and R_{ct0} are the charge transfer resistances with and without the inhibitor, respectively.

- Potentiodynamic Polarization: Polarization curves are recorded by scanning the potential from a cathodic potential to an anodic potential with respect to the OCP at a slow scan rate (e.g., 1 mV/s).^[3] The corrosion current density (I_{corr}) is determined by extrapolating the Tafel plots. The inhibition efficiency is calculated as: $IE\% = [(I_{corr0} - I_{corr}) / I_{corr0}] \times 100$ where I_{corr0} and I_{corr} are the corrosion current densities without and with the inhibitor, respectively.

Visualizations

Mechanism of Corrosion Inhibition by Diamines

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bot Verification [rasayanjournal.co.in]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. onepetro.org [onepetro.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. infinitalab.com [infinitalab.com]
- To cite this document: BenchChem. [Comparative analysis of corrosion inhibition by different diamines]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b097949#comparative-analysis-of-corrosion-inhibition-by-different-diamines>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com